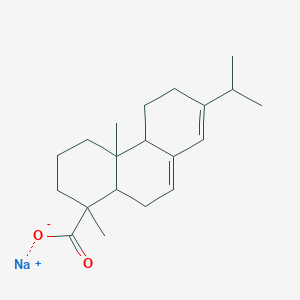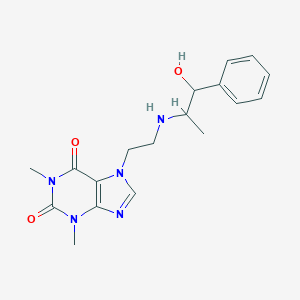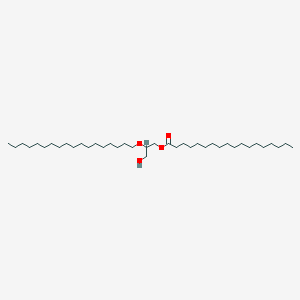
2,4,6-三甲氧基甲苯
描述
2,4,6-Trimethoxytoluene, also known as 1,3,5-trimethoxy-2-methylbenzene, is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.2164 .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxytoluene consists of a benzene ring with three methoxy groups (-OCH3) and one methyl group (-CH3) attached . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2,4,6-Trimethoxytoluene is a low-melting solid with a melting point of 27-28°C . It has a boiling point of 100-105°C . The compound has a refractive index of 1.531 . It is recommended to store the compound at room temperature .科学研究应用
Medicine
2,4,6-Trimethoxytoluene has potential applications in the medical field, particularly in the synthesis of pharmaceutical compounds. Its methoxy groups can be functionalized to create active pharmaceutical ingredients (APIs) that may serve as intermediates in drug development .
Agriculture
In agriculture, 2,4,6-Trimethoxytoluene could be explored for its role in the synthesis of agrochemicals. The compound’s structure allows for the creation of derivatives that may act as precursors for pesticides or herbicides .
Materials Science
The compound’s ability to undergo various chemical reactions makes it a candidate for creating novel materials. For instance, it could be used in the production of polymers or coatings with specific properties, such as increased resistance to environmental factors .
Environmental Science
2,4,6-Trimethoxytoluene may find applications in environmental science, particularly in the development of organic compounds that can be used for environmental remediation or as part of sustainable processes .
Food Industry
While not directly used as a food additive, 2,4,6-Trimethoxytoluene could be involved in the synthesis of flavorings or fragrances that are used in food products. Its structure allows for the creation of compounds that mimic natural flavors .
Cosmetics
In the cosmetics industry, 2,4,6-Trimethoxytoluene could be utilized in the synthesis of compounds that are used in fragrances or as intermediates in the production of various cosmetic products .
Energy Production
Research into the use of 2,4,6-Trimethoxytoluene in energy production is still in its early stages. However, its potential lies in the development of organic photovoltaic cells or as a component in energy storage materials .
Photocatalysis
2,4,6-Trimethoxytoluene may be used in photocatalysis, where it can participate in electron-donor-acceptor complexes. This application is particularly relevant in the field of renewable energy, where it could contribute to the efficiency of solar cells .
安全和危害
The safety data sheet for 2,4,6-Trimethoxytoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
属性
IUPAC Name |
1,3,5-trimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKFPYZCMHDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065706 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxytoluene | |
CAS RN |
14107-97-2 | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?
A1: The provided research demonstrates the use of 2,4,6-Trimethoxytoluene as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .
Q2: Can you explain the selective demethylation of 2,4,6-Trimethoxytoluene in more detail?
A2: 2,4,6-Trimethoxytoluene possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.
Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?
A3: While the provided research highlights a specific synthetic route using 2,4,6-Trimethoxytoluene, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.
Q4: What is the significance of using boron heterocycles in this synthetic approach?
A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of 2,4,6-Trimethoxytoluene, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.
Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?
A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with 2,4,6-Trimethoxytoluene and boron trifluoride during the synthesis .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









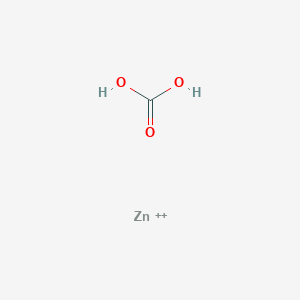
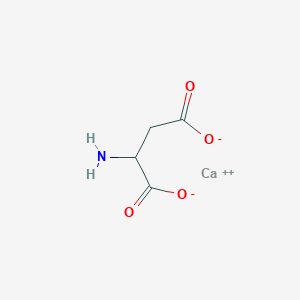
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)


